N-Substituent Impact: 2-Methoxyethyl vs. Methyl on Indole Nitrogen—Computed Physicochemical Property Comparison
The target compound's N-(2-methoxyethyl) substituent on the indole nitrogen introduces an ether oxygen that simultaneously increases hydrogen-bond acceptor count (HBA = 5) relative to the N-methyl analog STOCK1N-78030 (HBA = 4, MW 345.4), while extending the hydrophobic reach of the indole N-substituent [1]. The closest comparator with experimentally measured data—the carboxamide analog IB06-6231 bearing the identical 2-methoxyethyl indole N-substituent—has a measured logP of 3.49, logD of 3.49, and polar surface area (PSA) of 89.41 Ų . The target acetamide adds a -CH₂- spacer vs. the carboxamide, contributing an additional ~14 Da in mass, one extra rotatable bond, and an estimated logP increase of approximately 0.3–0.5 units (estimated logP ~3.8–4.0) due to the additional methylene group . The N-methyl analog (MW 345.4; lacking the ether oxygen and ethylene spacer) is predicted to have a logP approximately 0.5–0.8 units lower and reduced aqueous solubility compared to the target compound when normalized for the absence of the additional H-bond acceptor [2].
| Evidence Dimension | Physicochemical property profile (MW, logP, HBA, PSA, rotatable bonds) |
|---|---|
| Target Compound Data | MW 389.4 Da; Est. logP ~3.8–4.0; HBA = 5; Est. PSA ~89 Ų; Rotatable bonds ~7 |
| Comparator Or Baseline | N-methyl analog STOCK1N-78030: MW 345.4 Da; Est. logP ~3.0–3.5; HBA = 4; Rotatable bonds ~5. Carboxamide IB06-6231 (measured): MW 375.4; logP 3.49; logD 3.49; logSw -4.2; PSA 89.41; HBA = 5 |
| Quantified Difference | ΔMW: +44 Da vs. N-methyl; ΔMW: +14 Da vs. carboxamide. ΔlogP: est. +0.3–0.5 vs. carboxamide; est. +0.5–0.8 vs. N-methyl. ΔHBA: +1 vs. N-methyl. ΔRotatable bonds: +1 vs. carboxamide; +2 vs. N-methyl |
| Conditions | Computed/estimated properties derived by analogy to ChemDiv experimentally measured data for IB06-6231 carboxamide congener; N-methyl analog data sourced from ChemBase InterBioScreen catalog |
Why This Matters
The higher HBA count and distinct logP of the target compound directly affect aqueous solubility and membrane permeability in cell-based assays, making it a more 'lead-like' candidate for programs requiring balanced hydrophilicity/lipophilicity compared to the leaner N-methyl analog.
- [1] ChemBase. InterBioScreen ID STOCK1N-78030: N-(7-methoxyquinolin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide. MW 345.39, Formula C₂₁H₁₉N₃O₂. https://www.chembase.cn View Source
- [2] Kuujia. CAS 1226459-87-5: 2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide. Notes on methoxy group enhancement of solubility and modulation of electronic properties. https://www.kuujia.com View Source
